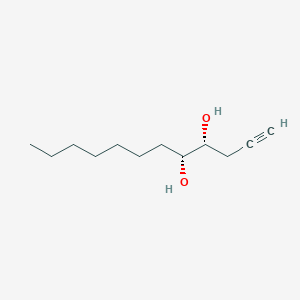

1-Dodecyne-4,5-diol, (4R,5R)-

Description

Significance of Vicinal Chiral Diols in Stereoselective Synthesis

Vicinal diols, also known as glycols, are a fundamental structural motif in a vast number of biologically active natural products and pharmaceutical agents. researchgate.netwikipedia.orgnih.gov The precise spatial arrangement of the two hydroxyl groups is often critical for their biological function. Consequently, the ability to synthesize vicinal diols with specific stereochemistry—a process known as stereoselective synthesis—is a cornerstone of modern organic chemistry. nih.govuni-duesseldorf.de

Chiral vicinal diols are highly sought-after building blocks for several reasons:

Asymmetric Synthesis: They serve as valuable starting materials or key intermediates in the synthesis of complex chiral molecules. researchgate.netnih.gov The predefined stereocenters of the diol can guide the stereochemical outcome of subsequent reactions.

Chiral Ligands and Auxiliaries: The diol functionality can be used to create chiral ligands for metal-catalyzed asymmetric reactions or as chiral auxiliaries that temporarily impart stereochemical control to a reaction. nih.gov

Bioactive Scaffolds: The 1,2-diol unit is a common feature in many natural products with important biological activities, including antiviral, anticancer, and antifungal properties.

The synthesis of chiral vicinal diols can be achieved through various methods, including the Sharpless asymmetric dihydroxylation of alkenes, the reduction of α-hydroxy ketones, and the opening of chiral epoxides. wikipedia.orguni-duesseldorf.de These methods provide chemists with the tools to access a wide range of enantiomerically pure diols.

The Dodecyne Scaffold as a Platform for Functionalization

The "dodecyne" part of the molecule's name indicates a twelve-carbon chain containing a triple bond. nih.govnih.gov This long alkyl chain and the terminal alkyne offer a versatile platform for further chemical modification.

Hydrophobicity and Lipophilicity: The long carbon chain imparts significant hydrophobicity (water-repelling) and lipophilicity (fat-loving) to the molecule. This property can be crucial for molecules designed to interact with biological membranes or other nonpolar environments.

The Alkyne as a Chemical Handle: A terminal alkyne is an exceptionally useful functional group in organic synthesis. It can participate in a wide array of reactions, including:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient and specific formation of triazoles, linking the dodecyne scaffold to other molecules. tcichemicals.com

Sonogashira Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the terminal alkyne with aryl or vinyl halides, providing access to more complex structures.

Hydration and Oxidation: The triple bond can be hydrated to form ketones or oxidized to carboxylic acids.

Reduction: The alkyne can be selectively reduced to either a cis- or trans-alkene, or fully reduced to an alkane, offering further structural diversity.

The combination of the long alkyl chain and the reactive alkyne makes the dodecyne scaffold a valuable component for building complex molecular architectures with tailored properties.

Overview of Academic Research Trajectories for 1-Dodecyne-4,5-diol, (4R,5R)-

While extensive research on the broad classes of chiral vicinal diols and terminal alkynes is well-documented, specific academic studies focusing solely on 1-Dodecyne-4,5-diol, (4R,5R)- are less prevalent in publicly available literature. Its primary role appears to be that of a specialized chiral building block, likely utilized in multi-step synthetic sequences where its unique combination of features is required.

The likely research applications for this compound can be inferred from its structure:

Synthesis of Natural Products and Analogues: The molecule's structure is reminiscent of fragments found in some polyketide and lipid-based natural products. It could serve as a key intermediate in the total synthesis of such compounds or in the creation of simplified analogues for structure-activity relationship studies.

Development of Novel Surfactants and Amphiphiles: The combination of a hydrophilic diol head group and a long hydrophobic tail makes this molecule a candidate for studies into new surfactants or for the formation of self-assembling systems like micelles or vesicles.

Probes for Chemical Biology: The terminal alkyne allows for the attachment of reporter tags (like fluorophores or biotin) via click chemistry. This would enable the use of the molecule as a probe to study biological processes, for instance, by incorporating it into a larger bioactive molecule to track its localization and interactions within a cell.

The specific (4R,5R) stereochemistry is crucial, as it would be selected to match the stereochemistry of a target molecule or to induce a specific stereochemical outcome in a subsequent reaction. The synthesis of this specific stereoisomer would likely involve an asymmetric dihydroxylation of 1-dodecyne (B1581785) or a related precursor.

Data Tables

Table 1: Properties of 1-Dodecyne

| Property | Value |

| IUPAC Name | Dodec-1-yne |

| Molecular Formula | C₁₂H₂₂ |

| Molecular Weight | 166.30 g/mol |

| Boiling Point | 215.05 °C |

| Key Feature | Terminal carbon-carbon triple bond |

Data sourced from PubChem and other chemical suppliers. nih.gov

Table 2: General Applications of Chiral Vicinal Diols

| Application Area | Description |

| Asymmetric Synthesis | Starting materials and intermediates for complex chiral molecules. researchgate.netnih.gov |

| Chiral Ligands | Formation of catalysts for stereoselective reactions. nih.gov |

| Pharmaceuticals | Core structural motif in many drugs. nih.gov |

| Natural Products | Found in a wide variety of biologically active compounds. researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

546084-20-2 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

(4R,5R)-dodec-1-yne-4,5-diol |

InChI |

InChI=1S/C12H22O2/c1-3-5-6-7-8-10-12(14)11(13)9-4-2/h2,11-14H,3,5-10H2,1H3/t11-,12-/m1/s1 |

InChI Key |

GZCFGGVLYVGATN-VXGBXAGGSA-N |

Isomeric SMILES |

CCCCCCC[C@H]([C@@H](CC#C)O)O |

Canonical SMILES |

CCCCCCCC(C(CC#C)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Dodecyne 4,5 Diol, 4r,5r

Enantioselective Total Synthesis Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For 1-Dodecyne-4,5-diol, (4R,5R)-, this involves the creation of two adjacent chiral centers with a specific absolute configuration.

A powerful strategy for installing the vicinal diol moiety is the asymmetric dihydroxylation of a corresponding alkene precursor. The Sharpless Asymmetric Dihydroxylation is a premier method for this transformation, utilizing osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to enantioselectively convert prochiral alkenes into chiral diols. nih.gov

For the synthesis of 1-Dodecyne-4,5-diol, (4R,5R)-, the logical precursor would be (E)- or (Z)-dodec-4-en-1-yne. The reaction proceeds by treating the alkene with a catalytic amount of osmium tetroxide and a stoichiometric co-oxidant, in the presence of a chiral ligand. The choice of ligand, typically derivatives of dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ), dictates which face of the alkene is hydroxylated, thereby controlling the absolute stereochemistry of the resulting diol. nih.govyork.ac.uk To obtain the (4R,5R) configuration, the (DHQD)₂PHAL ligand is commonly employed for syn-dihydroxylation of trans-alkenes.

Table 1: Representative Conditions for Sharpless Asymmetric Dihydroxylation This table is illustrative, based on the general principles of the Sharpless reaction.

| Precursor | Chiral Ligand | Co-oxidant | Product | Enantiomeric Excess (ee) |

| (E)-Dodec-4-en-1-yne | (DHQD)₂PHAL | K₃[Fe(CN)₆] or NMO | 1-Dodecyne-4,5-diol, (4R,5R)- | >95% |

| (Z)-Dodec-4-en-1-yne | (DHQ)₂PHAL | K₃[Fe(CN)₆] or NMO | 1-Dodecyne-4,5-diol, (4R,5R)- | >95% |

This method is highly valued for its reliability, high enantioselectivity, and broad substrate scope, making it a cornerstone in the synthesis of chiral polyols and natural products. nih.govresearchgate.net

An alternative to oxidizing an existing carbon-carbon double bond is to construct the C4-C5 bond of the dodecyne backbone with the desired stereochemistry. Methods such as the pinacol (B44631) coupling reaction can be employed for this purpose. This reaction involves the reductive coupling of two carbonyl compounds to form a 1,2-diol.

In a potential synthesis of 1-Dodecyne-4,5-diol, (4R,5R)-, a vanadium- or titanium-based pinacol coupling could be envisioned between propargyl aldehyde and nonanal. nih.gov The stereochemical outcome of such intermolecular couplings can be challenging to control. However, intramolecular versions or the use of chiral auxiliaries or catalysts can impart high levels of diastereoselectivity.

Another powerful C-C bond-forming strategy is the aldol (B89426) reaction. A stereocontrolled aldol reaction between a chiral enolate and an aldehyde, or vice versa, can establish the relative and absolute stereochemistry of the two new chiral centers. For instance, an Evans aldol reaction using a chiral oxazolidinone auxiliary could be used to couple a six-carbon aldehyde with a protected propargyl acetate (B1210297) unit, followed by reduction to yield the desired diol.

Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials. nih.gov Sugars, amino acids, and tartaric acid are common starting points. For 1-Dodecyne-4,5-diol, (4R,5R)-, a suitable starting material would be a carbohydrate that already contains the (R,R) stereochemistry at the desired positions.

For example, 2,3-O-isopropylidene-D-erythronolactone, derived from D-isoascorbic acid, could serve as a precursor. researchgate.net The synthesis could proceed through the following key steps:

Opening of the lactone ring.

Chain extension to introduce the heptyl group.

Introduction of the terminal alkyne via reaction of a suitable electrophile with an acetylide anion.

This approach ensures that the absolute stereochemistry of the C4 and C5 positions is set from the beginning, avoiding the need for an asymmetric induction step.

Table 2: Potential Chiral Pool Precursors for (4R,5R)-Diols

| Starting Material | Relevant Stereocenters | Key Transformations |

| D-Mannitol | C3, C4 (R,R) | Oxidative cleavage, olefination, chain extension |

| (R,R)-Tartaric Acid | C2, C3 (R,R) | Reduction, functional group manipulation |

| D-Erythronolactone | C2, C3 (R,R) | Lactone opening, C-C bond formation |

Diastereoselective Synthetic Routes to 1-Dodecyne-4,5-diol, (4R,5R)- Isomers

Diastereoselective reactions are used when a molecule already contains one or more stereocenters, and the goal is to create a new stereocenter with a specific configuration relative to the existing ones. In the context of synthesizing 1-Dodecyne-4,5-diol, this could involve a substrate-controlled reaction where a chiral center already present in the molecule directs the formation of the diol.

For example, if a chiral center exists elsewhere in a dodecenyne precursor, it can influence the facial selectivity of a dihydroxylation reaction. jst.go.jp The incoming reagent (e.g., osmium tetroxide) will preferentially attack the less sterically hindered face of the double bond, leading to one diastereomer in excess. This principle, known as substrate-controlled stereoselection, is fundamental in the synthesis of complex molecules. acs.org Similarly, the reduction of a chiral α-hydroxy ketone precursor, 1-dodecyn-4-ol-5-one, with a hydride reagent could show diastereoselectivity, governed by Felkin-Anh or Cram chelation models, to produce a mixture of (4R,5R) and (4R,5S) diols.

Protective Group Strategies for the 1,2-Diol Functionality in 1-Dodecyne-4,5-diol, (4R,5R)-

In multi-step syntheses, it is often necessary to protect reactive functional groups to prevent them from participating in undesired side reactions. The 1,2-diol moiety in 1-Dodecyne-4,5-diol, (4R,5R)- is nucleophilic and can be readily protected.

The most common method for protecting 1,2-diols is the formation of cyclic acetals or ketals. researchgate.netpearson.com This is typically achieved by reacting the diol with an aldehyde or a ketone under acidic conditions. nih.gov The resulting five-membered dioxolane ring is stable to a wide range of reaction conditions, particularly basic, organometallic, and many oxidizing and reducing conditions.

Table 3: Common Protecting Groups for 1,2-Diols

| Reagent | Protecting Group Name | Formation Conditions | Cleavage Conditions |

| Acetone (B3395972) | Isopropylidene (Acetonide) | Acetone, cat. acid (e.g., PTSA) | Aqueous acid (e.g., HCl, CSA) |

| Benzaldehyde | Benzylidene | Benzaldehyde, cat. acid | Mild acid hydrolysis, hydrogenolysis |

| 2,2-Dimethoxypropane (B42991) | Isopropylidene (Acetonide) | 2,2-Dimethoxypropane, cat. acid | Aqueous acid |

The formation of an isopropylidene ketal (acetonide) is particularly common due to the ease of formation and removal. researchgate.netresearchgate.net The reaction of 1-Dodecyne-4,5-diol, (4R,5R)- with acetone or 2,2-dimethoxypropane in the presence of a catalytic amount of an acid like p-toluenesulfonic acid (PTSA) affords the protected compound, (4R,5R)-4,5-(isopropylidenedioxy)-1-dodecyne. This protection allows for selective reactions at the terminal alkyne, such as Sonogashira coupling or deprotonation and reaction with an electrophile, without interference from the hydroxyl groups. The protecting group can be cleanly removed later in the synthetic sequence by treatment with aqueous acid. rsc.org

Selective Derivatization of Hydroxyl Groups in 1-Dodecyne-4,5-diol, (4R,5R)-

The presence of two hydroxyl groups in 1-Dodecyne-4,5-diol, (4R,5R)- necessitates regioselective protection strategies to enable further synthetic transformations at specific positions. The selective derivatization of vicinal diols is a well-established field, and several methods can be adapted for this particular substrate, even in the presence of a reactive terminal alkyne.

One common approach involves the formation of cyclic acetals or ketals, which protect both hydroxyl groups simultaneously. For instance, reaction with an α-diketone under acidic conditions can yield a 1,2-diacetal, effectively protecting the diol functionality. researchgate.net This method is particularly effective for trans vicinal diols. researchgate.net The stability of the resulting cyclic acetal (B89532) allows for a wide range of subsequent reactions to be performed on the alkyne moiety.

Table 1: Protecting Groups for Vicinal Diols

| Protecting Group | Reagents and Conditions | Cleavage Conditions |

| Acetonide | 2,2-Dimethoxypropane, cat. acid (e.g., CSA) | Aqueous acid |

| Cyclohexylidene Ketal | Cyclohexanone, cat. acid, Dean-Stark | Aqueous acid |

| Benzylidene Acetal | Benzaldehyde dimethyl acetal, cat. acid | Hydrogenolysis (e.g., H₂, Pd/C) or strong acid |

| Silyl Ethers (e.g., TES) | TES-Cl, Imidazole, DMAP, CH₂Cl₂-DMF, -78 °C | Fluoride source (e.g., TBAF) |

For the selective protection of a single hydroxyl group, the inherent differences in the steric and electronic environments of the two hydroxyls can be exploited. In the case of 1-Dodecyne-4,5-diol, (4R,5R)-, the C4 and C5 hydroxyl groups are chemically similar. However, in related unsaturated 1,5-diols, selective silylation of the allylic alcohol over the homoallylic alcohol has been achieved with high chemoselectivity using triethylsilyl chloride (TES-Cl) at low temperatures. researchgate.net This suggests that subtle differences in reactivity can be leveraged for selective protection.

Another strategy involves enzymatic catalysis. Lipases, for instance, can catalyze the regioselective acylation of diols, often with high enantioselectivity, which could be applied to differentiate the two hydroxyl groups of the racemic mixture or to further enhance the enantiopurity of the (4R,5R)-isomer.

Synthesis of Precursors and Analogues of 1-Dodecyne-4,5-diol, (4R,5R)-

The synthesis of the target molecule and its analogues relies on the stereoselective construction of the vicinal diol and the introduction of the dodecyne chain. A key precursor for the synthesis of 1-Dodecyne-4,5-diol, (4R,5R)- is 1-dodecene (B91753). mdpi.com

A plausible and highly effective method for the asymmetric dihydroxylation of 1-dodecene to form the corresponding (4R,5R)-diol is the Sharpless Asymmetric Dihydroxylation . This powerful reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to achieve high enantioselectivity. wikipedia.orgorganic-chemistry.orgnih.gov The choice of the chiral ligand, either (DHQ)₂PHAL or (DHQD)₂PHAL, dictates the stereochemical outcome of the diol. wikipedia.orgalfa-chemistry.com For the synthesis of the (4R,5R)-diol from a (Z)-alkene, AD-mix-α, containing the (DHQ)₂PHAL ligand, would be the reagent of choice.

Table 2: Reagents for Sharpless Asymmetric Dihydroxylation

| Reagent | Function |

| Osmium Tetroxide (OsO₄) | Primary oxidant |

| Potassium Ferricyanide (K₃[Fe(CN)₆]) | Stoichiometric co-oxidant |

| Potassium Carbonate (K₂CO₃) | Base |

| Methanesulfonamide (MeSO₂NH₂) | Additive to improve reaction rate and turnover |

| (DHQ)₂PHAL or (DHQD)₂PHAL | Chiral Ligand |

The synthesis of analogues of 1-Dodecyne-4,5-diol, (4R,5R)- can be achieved by employing variations in the starting materials and synthetic routes. For instance, using different terminal alkynes in a convergent synthesis would lead to a variety of analogues with different chain lengths.

The diastereoselective synthesis of related propargylic 1,2-anti-diol derivatives has been accomplished with high yields and excellent diastereoselectivity by the addition of α-alkoxypropargylstannanes to aldehydes in the presence of BuSnCl₃. nih.gov This methodology offers an alternative route to chiral propargylic diols. Furthermore, titanium-mediated reductive coupling of propargylic alcohols with aldehydes provides a convergent approach to syn-1,3-diols with excellent diastereoselectivity. acs.org

The synthesis of chiral falcarindiol (B120969) analogues has been reported, with the key step being a BINOL-promoted asymmetric diacetylene addition to aldehydes. organic-chemistry.org This approach allows for the formation of two chiral centers with high stereoselectivity in a limited number of synthetic steps. organic-chemistry.org

Chemical Reactivity and Transformations of 1 Dodecyne 4,5 Diol, 4r,5r

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne group is a versatile handle for carbon-carbon bond formation and the introduction of heterocyclic scaffolds. Its reactivity is central to many modern synthetic methodologies.

The terminal alkyne in 1-Dodecyne-4,5-diol, (4R,5R)- makes it an excellent substrate for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). beilstein-journals.org This reaction is known for its high efficiency, mild reaction conditions, and high yields, forming a stable 1,2,3-triazole ring which can link the diol to various other molecules. researchgate.netpreprints.org This modular approach is powerful for creating complex molecular architectures in fields like drug discovery and materials science. researchgate.net The reaction is highly specific for terminal alkynes and azides, ensuring that the chiral diol moiety remains unaffected under standard conditions. beilstein-journals.org

The general transformation involves reacting the alkyne with an organic azide in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.

Table 1: Representative Conditions for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Alkyne Substrate | Azide Partner | Catalyst System | Solvent | Yield (%) |

| Propargyl alcohol | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | >95 |

| 1-Octyne | Phenyl azide | CuI, DIPEA | THF | 98 |

| Phenylacetylene | 3-Azidopropan-1-ol | [Cu(PPh₃)₃Br] | Toluene | 93 |

This table presents typical conditions for CuAAC reactions on substrates similar to 1-Dodecyne-4,5-diol, (4R,5R)- to illustrate the general applicability and high efficiency of the reaction.

Beyond click chemistry, the terminal alkyne can participate in a variety of other transition-metal-catalyzed transformations. These reactions are fundamental in organic synthesis for constructing complex carbon skeletons. researchgate.net

Sonogashira Coupling: This palladium- and copper-co-catalyzed cross-coupling reaction forms a new carbon-carbon bond between the terminal alkyne of 1-Dodecyne-4,5-diol, (4R,5R)- and an aryl or vinyl halide. This allows for the direct attachment of aromatic or olefinic groups to the alkyne terminus.

Glaser-Hay Coupling: This is a copper-catalyzed oxidative homocoupling of terminal alkynes, which would lead to a symmetrical dimer of 1-Dodecyne-4,5-diol, (4R,5R)-, resulting in a 2,4-hexadiyne-1,6-diol derivative. This is a powerful method for synthesizing conjugated diynes.

Cycloaddition Reactions: Transition metals can catalyze various cycloaddition reactions, such as [4+2] cycloadditions, providing access to complex cyclic and polycyclic structures. rsc.org

Table 2: Examples of Transition Metal-Catalyzed Reactions on Terminal Alkynes

| Reaction Type | Alkyne Substrate | Coupling Partner/Conditions | Catalyst | Product Type |

| Sonogashira | 1-Heptyne | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | 1-Phenyl-1-heptyne |

| Glaser-Hay | Phenylacetylene | O₂, TMEDA | CuCl | 1,4-Diphenyl-1,3-butadiyne |

| Cycloisomerization | 1,6-Enyne | N/A | AuCl₃ or PtCl₂ | Bicyclic olefin |

This table illustrates common transition-metal-catalyzed reactions applicable to the terminal alkyne moiety of 1-Dodecyne-4,5-diol, (4R,5R)-.

Transformations of the Chiral 1,2-Diol Moiety

The (4R,5R)-1,2-diol is a key stereochemical feature of the molecule. Its hydroxyl groups can be selectively oxidized, cyclized, or derivatized to facilitate further synthetic transformations.

The vicinal diol can be selectively oxidized to afford α-hydroxy ketones or α-diketones, which are valuable synthetic intermediates. The choice of oxidant and reaction conditions determines the outcome. Milder, selective oxidizing agents can convert one of the secondary alcohols to a ketone, yielding the corresponding α-hydroxy ketone. More forceful conditions can lead to the α-diketone.

Common reagents for the selective oxidation of one hydroxyl group in a 1,2-diol include manganese-based catalysts or methods like Swern or Dess-Martin oxidation under controlled stoichiometry. cmu.edu Enzymatic methods using flavoprotein alcohol oxidases have also shown high selectivity in the double oxidation of diols to hydroxy acids or lactones. Current time information in Washington, DC, US.

While direct intramolecular cyclization of a 1,2-diol to a lactone is not straightforward, oxidative cyclization of diols is a known method for forming lactone rings, particularly with 1,4- and 1,5-diols. chem-station.comnih.gov For a molecule like 1-Dodecyne-4,5-diol, (4R,5R)-, lactone formation would likely involve an oxidative cleavage of the carbon-carbon bond between the two hydroxyl groups, for instance using reagents like sodium periodate (NaIO₄) or lead tetraacetate (Pb(OAc)₄), to generate two aldehydes. Subsequent selective oxidation of one aldehyde to a carboxylic acid followed by reduction of the other aldehyde to an alcohol and subsequent intramolecular esterification could yield a lactone. Alternatively, specific catalytic systems involving osmium tetroxide have been used for oxidative cyclization of diols derived from 1,5-dienes to form substituted tetrahydrofurans. nih.gov

To perform selective chemistry on the alkyne moiety without interference from the diol, the hydroxyl groups are often protected. The 1,2-diol structure is ideal for forming cyclic protecting groups, which can be installed and removed under specific conditions. nih.gov

Common strategies include:

Acetal (B89532)/Ketal Formation: Reaction with an aldehyde or ketone (e.g., acetone (B3395972) or benzaldehyde) under acidic catalysis forms a cyclic acetal (an acetonide or benzylidene acetal, respectively). These are stable to basic and nucleophilic reagents but are easily removed with acid. researchgate.net

Silyl Ether Formation: Reaction with silyl halides (e.g., TBDMSCl) can protect the hydroxyls as bulky silyl ethers. It is possible to selectively protect one hydroxyl group over the other with careful choice of reagents and conditions.

This protection strategy "masks" the diol, allowing the alkyne to undergo reactions like coupling or click chemistry. The protecting group can then be removed to reveal the diol for subsequent transformations.

Table 3: Common Protecting Groups for 1,2-Diols

| Protecting Group | Reagents for Protection | Conditions for Deprotection | Stability |

| Isopropylidene (Acetonide) | Acetone, H⁺ (e.g., TsOH) | Aqueous Acid (e.g., aq. HCl, AcOH) | Stable to base, oxidation, reduction |

| Benzylidene Acetal | Benzaldehyde, ZnCl₂ or H⁺ | Catalytic Hydrogenolysis, Aqueous Acid | Stable to base; removable by reduction |

| Di-tert-butyldimethylsilyl (Di-TBDMS) | TBDMSCl, Imidazole | Fluoride ion (e.g., TBAF) | Stable to most conditions except acid and fluoride |

This table provides examples of common strategies for derivatizing the 1,2-diol moiety in 1-Dodecyne-4,5-diol, (4R,5R)- for synthetic purposes.

Rearrangement Reactions of 1-Dodecyne-4,5-diol, (4R,5R)- and Related Alkynediols

The chemical reactivity of 1-dodecyne-4,5-diol, (4R,5R)-, particularly its behavior under conditions conducive to molecular rearrangement, is a subject of significant interest in synthetic organic chemistry. While specific studies on the rearrangement of this exact alkynediol are not extensively documented in publicly available literature, its structural features—a vicinal diol with an internal alkyne moiety and defined stereochemistry—suggest that it would be susceptible to well-established rearrangement reactions characteristic of 1,2-diols. The most pertinent of these is the pinacol (B44631) rearrangement, an acid-catalyzed conversion of a 1,2-diol to a ketone or aldehyde.

The pinacol rearrangement proceeds through the formation of a carbocation intermediate, followed by a 1,2-migration of a substituent to the electron-deficient carbon. The reaction is driven by the formation of a more stable carbocation and ultimately a stable carbonyl group. In the case of an unsymmetrical diol like 1-dodecyne-4,5-diol, (4R,5R)-, the regioselectivity and stereoselectivity of the rearrangement are governed by two principal factors: the relative stability of the possible carbocation intermediates and the migratory aptitude of the substituents attached to the diol core.

Mechanism and Stereochemistry

The generally accepted mechanism for the pinacol rearrangement involves the following steps:

Protonation of a hydroxyl group: In the presence of an acid catalyst, one of the hydroxyl groups is protonated to form a good leaving group (water).

Formation of a carbocation: Loss of a water molecule generates a carbocation. For 1-dodecyne-4,5-diol, (4R,5R)-, protonation can occur at either the C4 or C5 hydroxyl group, leading to two possible secondary carbocations.

1,2-Migration: A substituent from the adjacent carbon migrates to the carbocation center. This is the key rearrangement step.

Deprotonation: The resulting oxonium ion is deprotonated to yield the final carbonyl product.

The stereochemistry of the starting diol can significantly influence the outcome of the rearrangement, particularly the migratory aptitude of different groups. stackexchange.com In some systems, especially cyclic ones, the group that is positioned trans to the leaving hydroxyl group is observed to migrate preferentially. stackexchange.com For acyclic systems like 1-dodecyne-4,5-diol, (4R,5R)-, while conformational effects are more complex, the inherent migratory aptitude of the substituents plays a crucial role. Studies on other chiral diols have shown that the migration of a chiral group often proceeds with retention of its stereochemical configuration. masterorganicchemistry.com

Migratory Aptitude and Potential Products

For 1-dodecyne-4,5-diol, (4R,5R)-, the substituents at the diol carbons are a hydrogen and a propargyl group at C4, and a hydrogen and a heptyl group at C5. The migratory aptitude of various groups in the pinacol rearrangement generally follows the order: aryl > hydride (H⁻) > alkyl.

Two primary pathways for the rearrangement of 1-dodecyne-4,5-diol, (4R,5R)- can be envisioned, depending on which hydroxyl group is eliminated to form the initial carbocation:

Pathway A: Carbocation at C5: Protonation and loss of water from the C5 hydroxyl group would generate a carbocation at C5. The subsequent migration of either the hydride or the propargyl group from C4 would lead to the formation of a ketone. Given the higher migratory aptitude of hydride over alkyl groups, a 1,2-hydride shift is the more probable event.

Pathway B: Carbocation at C4: Alternatively, formation of a carbocation at C4 would necessitate the migration of either the hydride or the heptyl group from C5. Again, a 1,2-hydride shift would be favored.

The stability of the intermediate carbocation also plays a critical role. A carbocation at C5 would be a secondary carbocation stabilized by the adjacent alkyl chain and the hydroxyl group at C4. A carbocation at C4 would also be a secondary carbocation, stabilized by the hydroxyl group at C5 and the adjacent alkynyl group. The electron-withdrawing nature of the sp-hybridized carbons in the alkyne might slightly destabilize an adjacent carbocation compared to an alkyl group.

Considering the established migratory aptitudes, the migration of a hydride is generally more favorable than that of an alkyl group. Therefore, the most likely rearrangement products would arise from a 1,2-hydride shift.

The table below summarizes the potential rearrangement products based on the initial carbocation formation and the migrating group.

| Starting Compound | Initial Carbocation | Migrating Group | Potential Product |

| 1-Dodecyne-4,5-diol, (4R,5R)- | C5 | Hydride (from C4) | 5-Hydroxy-dodec-1-yn-4-one |

| 1-Dodecyne-4,5-diol, (4R,5R)- | C4 | Hydride (from C5) | 4-Hydroxy-dodec-1-yn-5-one |

It is important to note that other, less common rearrangement pathways, such as the Meyer-Schuster rearrangement, are typically associated with propargyl alcohols (where the hydroxyl group is directly attached to a carbon adjacent to the alkyne). While 1-dodecyne-4,5-diol is not a propargyl alcohol, under certain acidic conditions, isomerization reactions involving the alkyne are a possibility, potentially leading to α,β-unsaturated ketones. However, the pinacol rearrangement is the most direct and anticipated pathway for a 1,2-diol structure.

The table below provides examples of rearrangement reactions in related diol systems from the scientific literature, illustrating the general principles of migratory aptitude.

| Reactant | Reaction Conditions | Major Product | Reference |

| 1,1-Diphenyl-2-methyl-1,2-propanediol | Acid-catalyzed | 3,3-Diphenyl-2-butanone | General textbook example |

| 1,2-Dimethylcyclohexane-1,2-diol | Acid-catalyzed | 2,2-Dimethylcyclohexanone | General textbook example |

These examples underscore the preferential migration of groups that can better stabilize a positive charge (phenyl vs. methyl) or lead to a more stable product. In the case of 1-dodecyne-4,5-diol, (4R,5R)-, the subtle electronic differences between the propargyl and heptyl groups, as well as the stereochemical arrangement, would ultimately dictate the precise outcome of the rearrangement. Detailed experimental or computational studies would be necessary to definitively elucidate the major product and the stereochemical course of the reaction for this specific compound.

Applications of 1 Dodecyne 4,5 Diol, 4r,5r As a Chiral Building Block

Potential for Incorporation into Complex Natural Products and Bioactive Molecules

Chiral diols are fundamental synthons in the construction of a vast array of natural products and bioactive molecules. The stereochemically defined 1,2-diol functionality present in 1-Dodecyne-4,5-diol, (4R,5R)- is a common motif in many polyketide and acetogenin (B2873293) natural products, which often exhibit significant biological activities, including antimicrobial, antifungal, and cytotoxic properties.

The synthesis of such complex molecules often relies on the use of smaller, enantiomerically pure fragments that are coupled together. A compound like 1-Dodecyne-4,5-diol, (4R,5R)- could theoretically serve as a valuable chiral building block, providing a predefined stereochemical arrangement at two contiguous carbon atoms. The terminal alkyne group offers a versatile handle for further chemical transformations, such as carbon-carbon bond formation through Sonogashira, Glaser, or Cadiot-Chodkiewicz couplings, or conversion to other functional groups like carbonyls or alkanes. The long dodecyl chain is a feature found in many lipid-like natural products.

While no specific examples of the incorporation of 1-Dodecyne-4,5-diol, (4R,5R)- into a natural product have been found, the general strategy is well-documented for other chiral diols.

Theoretical Design and Synthesis of Chiral Ligands and Catalysts Based on the (4R,5R)-Diol Scaffold

The (4R,5R)-diol scaffold is a privileged structure in the design of chiral ligands for asymmetric catalysis. The C2-symmetric nature of many such diols allows for the creation of a well-defined chiral environment around a metal center, which can effectively control the stereochemical outcome of a reaction.

The hydroxyl groups of 1-Dodecyne-4,5-diol, (4R,5R)- could be derivatized to phosphines, amines, or other coordinating groups to generate bidentate ligands. The stereochemistry of the diol would dictate the conformation of the resulting chelate ring, which is crucial for enantioselection. The terminal alkyne could also be involved in ligand design, either by participating in the coordination to the metal or by serving as a point of attachment to a solid support or another molecular entity.

Although no specific chiral ligands or catalysts derived from 1-Dodecyne-4,5-diol, (4R,5R)- are described in the literature, the principles of ligand design suggest its potential in this area.

Prospective Utility in Polymer Science and Materials Chemistry as a Chiral Monomer

Chiral polymers have gained significant attention for their applications in chiral separations, asymmetric catalysis, and as advanced optical materials. The incorporation of chiral monomers into a polymer backbone can induce a helical conformation or create chiral recognition sites.

1-Dodecyne-4,5-diol, (4R,5R)- possesses two key functionalities for polymerization. The diol moiety can be used for the synthesis of polyesters or polyurethanes through condensation polymerization. The terminal alkyne can undergo polymerization through various methods, including metathesis polymerization or by participating in click chemistry reactions to form polytriazoles. The resulting polymers would possess chiral diol units regularly spaced along the polymer chain, potentially leading to unique material properties. The long alkyl chain would likely impart solubility in nonpolar solvents and influence the packing of the polymer chains.

Currently, there is no available data on the synthesis or properties of polymers derived from 1-Dodecyne-4,5-diol, (4R,5R)-.

Conceptual Development of Chiral Auxiliaries and Reagents

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. The (4R,5R)-diol functionality could be elaborated into various known auxiliary frameworks, such as oxazolidinones or acetals. The substrate would be attached to this chiral auxiliary, and after a diastereoselective reaction, the auxiliary would be cleaved to afford the enantiomerically enriched product.

The specific structural features of 1-Dodecyne-4,5-diol, (4R,5R)-, namely the long alkyl chain and the terminal alkyne, would offer unique steric and electronic properties to a derived chiral auxiliary. These features could influence the diastereoselectivity of reactions in ways that are different from existing auxiliaries. However, no research has been published on the development and application of chiral auxiliaries derived from this specific diol.

Stereochemical Analysis and Structural Elucidation of 1 Dodecyne 4,5 Diol, 4r,5r

Crystallographic Studies

A thorough search for crystallographic data from sources such as the Cambridge Structural Database (CSD) yielded no entries for 1-Dodecyne-4,5-diol, (4R,5R)- or any of its derivatives. X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule in the solid state. The lack of any crystallographic studies means that there is no information on its crystal structure, solid-state conformation, or intermolecular interactions, all of which were critical components of the requested analysis.

Computational and Theoretical Investigations of 1 Dodecyne 4,5 Diol, 4r,5r

Conformational Analysis and Energy Landscapes

A thorough conformational analysis of 1-dodecyne-4,5-diol, (4R,5R)-, would involve the systematic exploration of its potential spatial arrangements and the corresponding energy profiles. This analysis is fundamental to understanding how the molecule behaves and interacts with other chemical species. Key areas for future investigation would include:

Identification of Stable Conformers: Utilizing computational methods such as molecular mechanics and quantum chemistry calculations to identify the most stable low-energy conformations of the molecule.

Rotational Barriers: Determining the energy barriers for rotation around key single bonds, particularly the C4-C5 bond bearing the hydroxyl groups, which would significantly influence the molecule's flexibility and shape.

The resulting energy landscape would provide a detailed map of the molecule's conformational space, revealing the relative energies of different conformers and the transition states that connect them.

Rational Design of Synthetic Pathways and Catalytic Systems

Computational chemistry offers powerful tools for the rational design of efficient and stereoselective synthetic routes to chiral molecules like 1-dodecyne-4,5-diol, (4R,5R)-. While general principles of rational design for synthetic pathways and catalytic systems are well-established, their specific application to this diol remains to be explored. nih.govnih.gov Future computational work could focus on:

Transition State Modeling: Simulating the transition states of potential synthetic reactions to predict their feasibility and stereochemical outcomes. This would aid in the selection of appropriate reagents and reaction conditions.

Catalyst Design: Designing and evaluating potential catalysts for the stereoselective synthesis of the (4R,5R)-enantiomer. This could involve modeling the interaction of substrate molecules with the catalyst's active site to understand the origins of stereoselectivity.

Reaction Pathway Optimization: Computationally screening various synthetic routes to identify the most energetically favorable and efficient pathways, minimizing byproducts and maximizing yield.

Structure-Reactivity Relationship Studies

Understanding the relationship between the structure of 1-dodecyne-4,5-diol, (4R,5R)-, and its chemical reactivity is paramount for its application in synthesis. Computational studies could provide valuable insights into:

Electron Density Distribution: Calculating the molecule's electron density distribution to identify nucleophilic and electrophilic sites, thereby predicting its reactivity towards different reagents.

Frontier Molecular Orbitals: Analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand its behavior in chemical reactions.

Reaction Mechanism Elucidation: Modeling the step-by-step mechanisms of reactions involving the diol to gain a deeper understanding of the factors that control reactivity and selectivity.

While the current body of research lacks specific computational data for 1-dodecyne-4,5-diol, (4R,5R)-, the established methodologies in computational chemistry provide a clear roadmap for future investigations that could illuminate the properties and potential of this intriguing chiral molecule.

Perspectives and Future Directions in 1 Dodecyne 4,5 Diol, 4r,5r Research

Emerging Synthetic Methodologies for Long-Chain Chiral Alkynediols

The efficient and stereoselective synthesis of long-chain chiral diols, including alkynediols like 1-dodecyne-4,5-diol, (4R,5R)-, remains a significant challenge in organic chemistry. Traditional methods often require multiple steps, stoichiometric chiral reagents, and difficult purifications. However, new catalytic asymmetric strategies are emerging that promise more direct and efficient routes.

Future research is focused on developing highly selective and active catalytic systems. Key areas of advancement include:

Asymmetric Organocatalysis: The use of small organic molecules, such as proline derivatives, to catalyze stereoselective reactions is a rapidly growing field. nih.gov These catalysts are often less sensitive to air and moisture than metal-based catalysts and represent a greener alternative. For the synthesis of chiral 1,3-diols, a two-step approach involving an organocatalytic asymmetric aldol (B89426) reaction followed by a stereoselective reduction has proven effective. nih.gov

Transition-Metal Catalysis: The design of novel chiral ligands for transition metals continues to be a fruitful area for creating highly enantioselective catalysts. ucd.ie Stereogenic-at-metal complexes, for instance, have shown promise in olefin metathesis and could be adapted for other transformations necessary for building complex chiral molecules. nih.gov Asymmetric catalysis using transition-metal complexes is a cornerstone for preparing enantioenriched compounds for the pharmaceutical and agrochemical industries. ucd.ieresearchgate.net

Biocatalysis and Enzymatic Methods: Enzymes offer unparalleled stereoselectivity under mild reaction conditions. The use of enzymes like lipases for kinetic resolution or reductases for the stereoselective reduction of keto-alcohols provides a powerful method for accessing enantiopure diols. nih.gov Furthermore, engineered microorganisms and isolated enzyme systems, such as CYP153A monooxygenase and carboxylic acid reductases, are being developed for the biosynthesis of long-chain α,ω-diols from renewable feedstocks like fatty acids. mdpi.comresearchgate.net

Table 1: Comparison of Emerging Synthetic Methodologies for Chiral Alkynediols

| Methodology | Key Features | Potential Advantages | Representative Catalyst/System |

|---|---|---|---|

| Asymmetric Organocatalysis | Uses small, metal-free organic molecules. | Lower toxicity, operational simplicity, moisture tolerance. | Proline-derived catalysts, Chiral Oxazaborolidines. nih.gov |

| Transition-Metal Catalysis | Employs metal centers with chiral ligands. | High turnover numbers, broad substrate scope, high enantioselectivity. | Ruthenium or Molybdenum-based complexes, Ferrocenyl ligands. ucd.ienih.gov |

| Biocatalysis / Enzymatic Synthesis | Utilizes enzymes or whole-cell systems. | Exceptional stereoselectivity, mild reaction conditions (aqueous, room temp.), uses renewable substrates. | CYP153A Monooxygenase, Carboxylic Acid Reductase, Lipases. nih.govmdpi.comresearchgate.net |

Novel Applications in Interdisciplinary Fields

The distinct chemical functionalities of 1-dodecyne-4,5-diol, (4R,5R)-, position it as a versatile building block for applications that span multiple scientific disciplines. While its direct uses are still under exploration, the known applications of related chiral diols and long-chain functionalized molecules point toward significant future potential.

Asymmetric Synthesis and Catalysis: Chiral diols are frequently used as precursors to chiral ligands for asymmetric metal catalysis or as chiral auxiliaries to control the stereochemical outcome of reactions. researchgate.net The specific (4R,5R) configuration of the diol can be used to induce chirality in a wide range of chemical transformations, making it a valuable tool for the synthesis of complex, enantiomerically pure molecules like pharmaceuticals. researchgate.netnih.gov

Materials Science and Polymer Chemistry: Diols are fundamental monomers for the production of polyesters and polyurethanes. mdpi.comresearchgate.net The incorporation of a long aliphatic chain and a chiral diol segment from 1-dodecyne-4,5-diol into a polymer backbone could impart unique properties, such as altered thermal behavior, biodegradability, and chirality-dependent self-assembly. The terminal alkyne group also provides a handle for post-polymerization modification via "click" chemistry.

Medicinal Chemistry and Drug Discovery: The vicinal diol motif is present in numerous biologically active natural products and pharmaceutical agents. researchgate.net The long dodecyne chain could serve as a lipophilic tail to improve membrane permeability, while the stereodefined diol and alkyne functionalities allow for its use as a synthon in the construction of complex drug targets. researchgate.netresearchgate.net

Table 2: Potential Interdisciplinary Applications of 1-Dodecyne-4,5-diol, (4R,5R)-

| Field | Potential Application | Role of the Compound |

|---|---|---|

| Asymmetric Synthesis | Chiral Ligand/Auxiliary | The (4R,5R)-diol moiety induces stereoselectivity in catalytic reactions. ucd.ieresearchgate.net |

| Polymer Science | Specialty Monomer | Creates polyesters or polyurethanes with unique thermal and chiral properties; alkyne group allows for functionalization. mdpi.comacs.org |

| Medicinal Chemistry | Advanced Intermediate / Synthon | Acts as a chiral building block for synthesizing complex and biologically active molecules. researchgate.netresearchgate.net |

| Biomaterials | Component of Biodegradable Polymers | The long aliphatic chain and diol structure can be integrated into biocompatible and biodegradable materials. orientjchem.org |

Sustainable and Green Chemistry Approaches in Dodecyne-Diol Synthesis

Aligning chemical synthesis with the principles of green chemistry is essential for modern manufacturing. nih.gov Future research on 1-dodecyne-4,5-diol, (4R,5R)- synthesis will undoubtedly prioritize sustainability by minimizing waste, reducing energy consumption, and utilizing renewable resources. jddhs.com

Key green strategies applicable to its synthesis include:

Use of Renewable Feedstocks: A significant advancement is the biosynthesis of long-chain diols from renewable resources like free fatty acids derived from vegetable oils. researchgate.net This approach moves away from petroleum-based starting materials and leverages biocatalytic pathways in engineered microorganisms. mdpi.com

Atom Economy and Catalysis: The use of catalytic methods, whether metal-based, organocatalytic, or enzymatic, is a core principle of green chemistry as it reduces the generation of stoichiometric waste. nih.govsemanticscholar.org Designing reactions with high atom economy ensures that the maximum number of atoms from the reactants are incorporated into the final product.

Benign Solvents and Reaction Conditions: A major focus of green chemistry is the replacement of volatile and hazardous organic solvents. ejcmpr.com Future syntheses will likely explore the use of water, supercritical CO₂, bio-based solvents, or even solvent-free reaction conditions, such as grinding or ball-milling techniques. jddhs.comchemijournal.com Energy-efficient methods like microwave-assisted synthesis can also dramatically reduce reaction times and energy input compared to conventional heating. jddhs.comchemijournal.com

Table 3: Green Chemistry Principles Applied to Dodecyne-Diol Synthesis

| Green Chemistry Principle | Application in Synthesis | Example Strategy |

|---|---|---|

| 7. Use of Renewable Feedstocks | Starting from plant-derived fatty acids instead of petrochemicals. | Biosynthesis using engineered E. coli to convert dodecanoic acid into a diol precursor. mdpi.comresearchgate.net |

| 9. Catalysis | Employing catalytic amounts of a reagent instead of stoichiometric quantities. | Asymmetric synthesis using a chiral organocatalyst or a transition-metal complex. nih.govucd.ie |

| 5. Safer Solvents and Auxiliaries | Eliminating or replacing hazardous organic solvents. | Performing enzymatic reductions in aqueous buffer or conducting reactions in ionic liquids. jddhs.comejcmpr.com |

| 6. Design for Energy Efficiency | Reducing energy consumption by using milder conditions. | Utilizing microwave-assisted synthesis to shorten reaction times and lower overall energy use. chemijournal.com |

| 1. Prevention | Designing syntheses to prevent waste generation. | Developing high-yield, high-selectivity catalytic reactions that minimize byproducts. nih.gov |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to achieve high enantiomeric purity in (4R,5R)-1-Dodecyne-4,5-diol?

- Methodological Answer : Enantioselective synthesis can be optimized using chiral catalysts or auxiliaries. For example, asymmetric hydrogenation or enzymatic resolution methods (as seen in analogous diol syntheses ). Key steps include:

- Use of Sharpless asymmetric dihydroxylation to set stereocenters.

- Purification via chiral HPLC (98% purity, as validated in similar compounds ).

- Characterization via H/C NMR to confirm stereochemistry .

Q. How can researchers validate the stereochemical configuration of (4R,5R)-1-Dodecyne-4,5-diol?

- Methodological Answer :

- NMR Analysis : Compare coupling constants (-values) and NOE effects with known stereoisomers .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (as applied to (4S,5S)-1,2-dithiane-4,5-diol ).

- Optical Rotation : Measure specific rotation and compare with literature data for (4R,5R) enantiomers .

Q. What handling protocols are critical to prevent decomposition of (4R,5R)-1-Dodecyne-4,5-diol?

- Methodological Answer :

- Storage : Keep under inert gas (N/Ar) at -20°C to avoid oxidation .

- Incompatible Materials : Avoid strong acids/bases and oxidizing agents, which may trigger hazardous reactions .

- Safety Measures : Use fume hoods and personal protective equipment (PPE) during synthesis .

Advanced Research Questions

Q. How do steric and electronic effects of the hydroxyl groups influence catalytic hydrogenation of (4R,5R)-1-Dodecyne-4,5-diol?

- Methodological Answer :

- Steric Effects : The proximity of hydroxyl groups may hinder catalyst access, requiring milder conditions (e.g., PtO in ethanol at 25°C).

- Electronic Effects : Hydrogen bonding between hydroxyl groups can stabilize transition states, as observed in (3R,5R)-piperidine diol derivatives .

- Monitoring : Track reaction progress via FT-IR (O-H stretching) and GC-MS .

Q. What strategies resolve contradictions between computational and experimental spectroscopic data for this compound?

- Methodological Answer :

- Cross-Validation : Compare DFT-predicted H NMR shifts with experimental data (error threshold: ±0.3 ppm) .

- Solvent Effects : Account for solvent polarity in computational models (e.g., DMSO vs. CDCl) .

- Dynamic Effects : Use molecular dynamics simulations to model conformational flexibility impacting NMR spectra .

Q. How can (4R,5R)-1-Dodecyne-4,5-diol serve as a chiral building block in pharmaceutical intermediates?

- Methodological Answer :

- Drug Design : Incorporate into prostaglandin or antitumor agent backbones, leveraging its rigid diol structure (analogous to muricatacin’s bioactivity ).

- Derivatization : Protect hydroxyls as silyl ethers for selective functionalization .

- Biological Testing : Assess cytotoxicity via MTT assays (IC values) and compare with stereoisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.